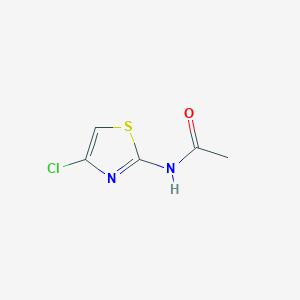

N-(4-chlorothiazol-2-yl)acetamide

描述

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry and Agrochemicals

Broad-Spectrum Bioactivity of Thiazole Scaffolds

Thiazole derivatives are renowned for their extensive range of biological activities. nih.gov This has led to their incorporation into numerous FDA-approved drugs. nih.gov The versatility of the thiazole nucleus is demonstrated by its presence in compounds with antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. researchgate.netwikipedia.org For instance, the thiazole ring is a critical component of the antibiotic Penicillin and the antiretroviral drug Ritonavir. researchgate.net

In the realm of agrochemicals, thiazole and isothiazole (B42339) derivatives have garnered attention for their potential as low-toxicity pesticides with strong biological activity. nih.gov Their diverse structural modifiability allows for the creation of a wide range of pesticides with broad-spectrum effectiveness against various pests and plant pathogens. nih.gov

The table below summarizes the diverse biological activities associated with the thiazole scaffold.

| Biological Activity | Examples of Thiazole-Containing Compounds |

| Antimicrobial | Penicillin, Sulfazole |

| Antiviral | Ritonavir, Thiazolides |

| Anticancer | Tiazofurin, Dasatinib |

| Antifungal | Abafungin, Myxothiazol |

| Anti-inflammatory | Meloxicam |

| Agrochemical | Various pesticides |

Role of the Acetamide (B32628) Moiety in Medicinal Chemistry

The acetamide group (CH₃CONH-) is another crucial functional group frequently employed in medicinal chemistry. Its presence in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Acetamide moieties are found in a variety of clinically prescribed drugs and are recognized for their therapeutic potential in treating infections, convulsions, and allergies.

The ability of the acetamide group to form hydrogen bonds is a key aspect of its function, enabling it to interact with biological targets such as enzymes and proteins. researchgate.net This interaction can be pivotal in designing drugs that require specific binding to modulate the activity of these biological macromolecules. researchgate.net Furthermore, the acetamide structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and has been incorporated into various prodrugs to enhance their chemical properties and pharmacokinetic profiles.

Position of N-(4-chlorothiazol-2-yl)acetamide within the Thiazolide Class of Compounds

The term "thiazolides" refers to a class of compounds characterized by a thiazole ring linked to an amide group. These compounds have emerged as a significant area of research, particularly for their broad-spectrum antiviral and anti-infective properties. nih.gov The first-in-class thiazolide, Nitazoxanide, is a broad-spectrum antiparasitic and antiviral agent. nih.gov

This compound, with its core structure of a 4-chlorinated thiazole ring attached to an acetamide group, fits within the general classification of thiazolides. Research into related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has demonstrated potential antimicrobial and antiproliferative activities. researchgate.net The synthesis of this compound itself has been documented in academic literature, highlighting its accessibility for further investigation.

While extensive biological activity data for this compound is not yet widely published, its structural similarity to other bioactive thiazolides suggests its potential as a valuable scaffold for the development of new therapeutic and agrochemical agents. The presence of the chloro-substituent at the 4-position of the thiazole ring is of particular interest, as halogenation is a common strategy in medicinal chemistry to modulate a compound's activity and metabolic stability.

Structure

3D Structure

属性

IUPAC Name |

N-(4-chloro-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTCWGSJNRDNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726265 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89283-43-2 | |

| Record name | N-(4-Chloro-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of N 4 Chlorothiazol 2 Yl Acetamide

Established Synthetic Routes for N-(4-chlorothiazol-2-yl)acetamide

The preparation of this compound can be approached through several synthetic strategies. The most prominent methods involve the chemical modification of a pseudothiohydantoin derivative or the acylation of a pre-formed 2-amino-4-halothiazole. Each of these routes presents its own set of advantages and challenges.

Synthesis from N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide (Pseudothiohydantoin Derivative)

A common and effective strategy for synthesizing this compound begins with N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide, also known as 2-acetamido-thiazol-4(5H)-one. rsc.orgnih.gov This starting material is readily accessible through the acetylation of 2-aminothiazol-4(5H)-one (pseudothiohydantoin). nih.gov The conversion of the 4-oxo group to a chloro substituent is a key transformation in this synthetic sequence.

One established method for the chlorination of the N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide is the use of phosphoryl chloride (POCl₃). nih.gov Heating the acetamide (B32628) with an excess of POCl₃ can effect the conversion. nih.gov However, this method has been reported to result in a very low yield of the desired 2-amino-4-chlorothiazole (B36688). nih.gov The reaction mechanism likely involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the aromatic thiazole (B1198619) ring.

Table 1: Chlorination of N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide with POCl₃

| Reactant | Reagent | Product | Reported Yield |

| N-(4-Oxo-4,5-dihydrothiazol-2-yl)acetamide | Phosphoryl Chloride (POCl₃) | 2-Amino-4-chlorothiazole | Very Low nih.gov |

An alternative and often more efficient method for the chlorination of N-protected pseudothiohydantoin derivatives involves the use of Appel-type conditions, specifically a combination of triphenylphosphine (B44618) (Ph₃P) and N-chlorosuccinimide (NCS). rsc.org While this specific reaction has been more broadly applied to the N-Boc protected analogue, the underlying principle is applicable. rsc.org The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which then facilitates the introduction of the chlorine atom. This method is generally considered to be milder and can lead to higher yields compared to the use of POCl₃. rsc.org

Acylation of 2-Amino-4-halothiazoles

A conceptually straightforward approach to this compound is the direct acylation of 2-amino-4-chlorothiazole. This involves the formation of an amide bond between the amino group of the thiazole ring and an acetylating agent.

The direct acylation of 2-amino-4-chlorothiazole is fraught with difficulties. rsc.org The free base of 2-amino-4-chlorothiazole is reported to be unstable and challenging to handle. rsc.org Furthermore, acylation attempts often result in complex reaction mixtures and low yields of the desired this compound. rsc.orgnih.gov The formation of bis-acylated byproducts is a common issue, further complicating purification and reducing the efficiency of the synthesis. nih.gov Even under anhydrous conditions using a base like triethylamine, the reaction can be slow and produce multiple products. rsc.org

To circumvent the challenges associated with direct acylation, a more successful strategy involves the use of a protected intermediate, specifically tert-butyl (4-chloro-thiazol-2-yl)carbamate. rsc.org The tert-butoxycarbonyl (Boc) protecting group offers several advantages. The N-Boc protected form of 2-amino-4-chlorothiazole is more stable and less prone to the side reactions that plague the free amine. rsc.org

The synthesis begins with the Boc protection of pseudothiohydantoin, which can be achieved in high yield. nih.gov This is followed by chlorination, for which trichloroisocyanuric acid (TCCA) has been shown to be an effective reagent. rsc.org The resulting N-Boc protected 2-amino-4-chlorothiazole can then be acylated, for instance with O-acetylsalicyloyl chloride, followed by a mild deprotection step to yield the final thiazolide product cleanly and in good yields. rsc.org This multi-step approach, while longer, ultimately provides a more reliable and higher-yielding route to the desired N-acylated 4-chlorothiazole. rsc.orgnih.gov

Table 2: Comparison of Direct Acylation vs. N-Boc Strategy

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Acylation | 2-Amino-4-chlorothiazole | Acylation with acetylating agent | Conceptually simple | Unstable starting material, low yields, complex mixtures, side reactions rsc.orgnih.gov |

| N-Boc Strategy | Pseudothiohydantoin | Boc protection, Chlorination, Acylation, Deprotection | Higher yields, cleaner reaction, stable intermediates rsc.orgnih.gov | Multi-step process |

Exploration of Alternative Synthetic Pathways

The generation of this compound and its precursors is not always straightforward, necessitating the exploration of various synthetic routes to achieve desired regioselectivity and yield.

The selective introduction of a halogen atom at a specific position on the thiazole ring is a critical step in the synthesis of many pharmaceutical intermediates. nih.govnih.govfigshare.com Research has demonstrated that monohalo and dihalo 1,3-thiazole derivatives can be prepared from 2-amino-1,3-thiazoles under mild conditions using copper(I) or copper(II) halides. nih.govnih.govfigshare.com These methods offer efficient and regioselective halogenations. nih.govnih.govfigshare.com

For instance, regioselective halogenation at the 5-position of 2-amino-1,3-thiazoles can be achieved at room temperature by reacting with CuX₂ (where X is Cl or Br) in acetonitrile. nih.gov In contrast, halogenation at the 2-position can be selectively accomplished using an alumina-supported copper(I) material or CuX (where X is Cl, Br, or I). nih.gov

One specific approach to obtaining a 4-chloro derivative involves the use of N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide as a precursor. nih.gov Treatment of this acetamide with phosphorus oxychloride (POCl₃) in acetonitrile, initiated by a few drops of DMF, yields this compound. nih.gov An alternative method involves the reaction of the same acetamido-ketone with triphenylphosphine (Ph₃P) and N-chlorosuccinimide (NCS). nih.gov

A proposed mechanism for halogenation using trichloroisocyanuric acid (Cl₃C·CN) as the chlorine donor has also been described. nih.gov

Table 1: Regioselective Halogenation of 2-Aminothiazole (B372263) Derivatives

| Reagent(s) | Position of Halogenation | Reference(s) |

|---|---|---|

| CuX₂ (X = Cl, Br) in acetonitrile | 5-position | nih.gov |

| Alumina-supported Cu(I) or CuX (X = Cl, Br, I) | 2-position | nih.gov |

| POCl₃, DMF | 4-position (from 4-oxo precursor) | nih.gov |

A significant finding in the study of thiazole chemistry has been the correction of a previously reported synthesis of 2-acetamido-4-chlorothiazole. nih.gov Direct chlorination of 2-acetamidothiazole (B125242) with N-chlorosuccinimide (NCS) in acetonitrile, with Amberlyst A-15 (H⁺) resin as a mild acid catalyst, was found to produce the 5-chloro isomer, N-(5-chlorothiazol-2-yl)acetamide, and not the 4-chloro isomer as previously claimed. nih.gov This was unequivocally confirmed by single-crystal X-ray analysis of the product. nih.gov This highlights the critical importance of rigorous structural characterization in synthetic chemistry to ensure correct isomeric assignment. nih.gov

Mechanistic Insights into Acylation and Halogenation Reactions of Thiazole Rings

The reactivity of the thiazole ring is influenced by several factors, including the tautomeric forms of the heterocycle and the presence of protecting groups.

The 2-aminothiazole core can exhibit tautomerism, existing in both amino and imino forms. rsc.orgchemicalbook.com This behavior can lead to overreaction with electrophiles. nih.gov For instance, the free amine of 2-amino-4-chlorothiazole can be unstable. rsc.orgnih.gov The use of protecting groups is a common strategy to circumvent these issues. nih.gov The lone pair of electrons on the nitrogen at position 3 makes thiazoles susceptible to protonation. pharmaguideline.com The electron density within the ring is not uniform, with the C5 position being the most electron-rich and thus the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org

The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is a versatile strategy to control the reactivity of the 2-amino group and prevent undesirable side reactions. nih.gov N-Boc protected forms of 2-amino-4-halothiazoles can be readily prepared from Boc-pseudothiohydantoin. nih.gov This protection prevents the tautomeric behavior and overreaction with electrophiles, allowing for more controlled subsequent reactions. nih.gov

For example, acylation of the unstable 2-amino-4-chlorothiazole can be problematic. nih.gov However, by using a Boc-protected intermediate, subsequent reactions can be carried out with greater selectivity and in higher yields. nih.gov The Boc group can be removed under mild acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine when needed. rsc.orgnih.gov The choice of base during acylation is also crucial; for instance, using the weaker base N-methylmorpholine can provide a controlled reaction and generate the desired acetamide in good yield with minimal diacetylation. rsc.orgnih.gov

Table 2: Influence of Protecting Groups on Thiazole Reactions

| Protecting Group | Precursor | Reaction | Advantage | Reference(s) |

|---|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | 2-Amino-4-halothiazoles | Halogenation, Acylation | Avoids tautomerism and electrophilic overreaction, allows for mild deprotection. | nih.gov |

The stability of this compound and its derivatives can be a concern, particularly under hydrolytic conditions. Mild hydrolysis of 2-acetamido-4-chlorothiazole has been shown to lead to decomposition, with a rapid reversion to 2-aminothiazol-4(5H)-one. nih.gov This instability underscores the careful handling and reaction conditions required when working with these compounds. The hydrolysis of chloroacetamide herbicides, a related class of compounds, has been studied under both acidic and basic conditions, revealing that the reaction pathways can include intermolecular Sₙ2 reactions leading to hydroxy-substituted derivatives or amide cleavage. researchgate.net The specific substituents on the molecule can significantly influence the reactivity and the mechanism of hydrolysis. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Chlorothiazol 2 Yl Acetamide and Its Derivatives

Conformational Analysis and Tautomerism of the Thiazole (B1198619) Ring

The biological activity of N-acylamino thiazole derivatives is intrinsically linked to their three-dimensional structure and the potential for tautomerism. The thiazole ring itself is aromatic, which encourages a planar conformation. nih.gov However, the N-acylamino side chain introduces conformational flexibility and the possibility of different tautomeric forms, primarily amido-imido and amino-imino tautomerism.

Research, including single-crystal X-ray analysis of related compounds, has shed light on these structural characteristics. For the parent compound, N-(thiazol-2-yl)acetamide, crystallographic data confirms the geometry and shows that the crystal structure is stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net In more complex derivatives, the acetamido group has been shown to exist in the amino form rather than a tautomeric acylimino structure. nih.gov This is a crucial finding, as the geometry and hydrogen bonding capabilities of the amino linker are key to molecular interactions with biological targets. The tendency of the thiazole heterocycle to exhibit tautomeric behavior can sometimes lead to overreaction with electrophiles during synthesis, a challenge that can be managed by using protecting groups like N-Boc. nih.gov

Impact of Substitution at the Thiazole Ring Positions

The substitution pattern on the thiazole ring is a primary determinant of the molecule's biological profile. The electronic properties, steric bulk, and hydrogen-bonding capacity of substituents at positions 4 and 5 can dramatically alter the compound's interaction with cellular targets. Computational studies have suggested that for 1,3-azoles like thiazole, substituents at the C2 and C5 positions are generally more effective in modulating the molecule's electronic properties (e.g., triplet energy) than those at the C4 position. acs.org

The presence of a chlorine atom at the C4 position of the thiazole ring is a defining feature of the parent compound, N-(4-chlorothiazol-2-yl)acetamide. Halogenation is a common strategy in medicinal chemistry to enhance the potency and broaden the spectrum of activity of bioactive molecules. acs.org The chlorine atom is an electron-withdrawing group that can influence the electronic distribution of the entire thiazole ring system, affecting its pKa, reactivity, and non-covalent interactions with target proteins. The synthesis of this compound itself is achieved through the chlorination of the N-(4-oxo-4,5-dihydrothiazol-2-yl)acetamide precursor, typically using reagents like phosphorus oxychloride (POCl₃). nih.gov

While the core compound features chlorine, the substitution with other halogens like bromine and fluorine is a key strategy in SAR studies. Different halogens vary in size, electronegativity, and their ability to form halogen bonds, providing a tool to systematically probe the binding pocket of a biological target. Computational analyses have identified halogen groups as among the most promising substituents for modulating the electronic properties of heteroarenes like thiazole. acs.org The incorporation of various halogens can enhance antibacterial potency and is a well-established principle in the development of drugs such as fluoroquinolones. acs.org Although direct comparisons within a single study on N-(4-halothiazol-2-yl)acetamide are not detailed in the provided research, the general principle holds that replacing chlorine with fluorine or bromine would significantly impact the compound's lipophilicity and electronic character, thereby altering its bioactivity.

Attaching aromatic and heterocyclic rings to the thiazole scaffold is a widely explored strategy to enhance biological activity, often by providing additional binding interactions, such as pi-stacking, with target macromolecules. These substituents are frequently placed at the C4 position of the thiazole.

For instance, a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were evaluated as potential anticancer agents. In this case, the substituent is a 4-chlorophenyl group at the C4 position. SAR studies revealed that further substitutions on this appended phenyl ring were critical for cytotoxicity. One derivative with an ortho-chlorine on the phenyl ring proved to be the most active against HeLa cervical cancer cells. sid.ir Similarly, studies on thiazole analogs as anticholinesterase agents showed that the nature of the substituent on a phenyl ring attached to the thiazole core directly correlated with inhibitory activity against the acetylcholinesterase (AChE) enzyme. mdpi.com

Below is a data table summarizing the inhibitory concentrations (IC₅₀) for selected thiazole derivatives with aromatic substituents, demonstrating the impact of these groups on bioactivity.

| Compound ID | Thiazole Ring Substituent | Appended Ring Substituent | Target/Cell Line | Bioactivity (IC₅₀) | Reference |

| 2i | Hydrazinylidene-methyl-phenol | 4-(Trifluoromethyl)phenyl at C4 | Acetylcholinesterase (AChE) | 0.028 µM | mdpi.com |

| 2g | Hydrazinylidene-methyl-phenol | 4-(Trifluoromethyl)phenyl at C4 | Acetylcholinesterase (AChE) | 0.031 µM | mdpi.com |

| 2e | Hydrazinylidene-methyl-phenol | 4-(Trifluoromethyl)phenyl at C4 | Acetylcholinesterase (AChE) | 0.040 µM | mdpi.com |

| 8a | 2-(2-Phenylacetamido)acetamide | 4-(4-Chlorophenyl) at C4 | HeLa (Cervical Cancer) | 1.3 µM | sid.ir |

This table is interactive. Click on the headers to sort the data.

Beyond halogens and aromatic rings, a variety of other functional groups have been shown to significantly contribute to the bioactivity of thiazole derivatives. The electronic nature (electron-donating vs. electron-withdrawing) and hydrogen-bonding capacity of these groups are key.

Research has highlighted several key findings:

Ester and Ketone Groups: In a series of antimalarial thiazole derivatives, compounds substituted at the C5 position with a carboxylate group (-COOC₂H₅) or an acetyl group (-COCH₃) demonstrated the highest inhibitory activity. nih.gov

Electron-Donating and Withdrawing Groups: In one study of antitumor agents, the most active compound featured a powerful electron-donating group (-OH) at one position of an appended ring and a strong electron-withdrawing group (-NO₂) at another. nih.gov This highlights the importance of a specific electronic distribution across the molecule for potent antiproliferative effects.

Coumarin (B35378) Moiety: The fusion of a coumarin ring system to the thiazole core has been found to enhance antibacterial properties. biointerfaceresearch.com

General Functional Groups: SAR studies on antimicrobial thiazoles have noted that electron-donating groups can be specifically associated with antifungal activity. nih.gov

Structure-Activity Relationships within N-Acylamino Thiazole Scaffolds

The SAR can be summarized as follows:

The Thiazole Core: This aromatic ring acts as the central scaffold. Its bioactivity is highly dependent on the substitution pattern, particularly at the C4 and C5 positions. nih.gov

The N-Acylamino Linker: This linker connects the acyl group to the thiazole ring. Its conformation is crucial. The preference for the amino tautomeric form over the imino form dictates the geometry and hydrogen bonding patterns available for target interaction. nih.gov The nature of the acyl group itself (e.g., acetamide (B32628), phenylacetamide) also modulates activity. sid.ir

Substituents: As detailed in the sections above, the electronic and steric properties of substituents on the thiazole ring are paramount. Halogens like chlorine at C4, or larger aromatic systems, serve to modulate the molecule's properties and provide key interactions with biological targets. nih.govsid.ir The presence of functional groups capable of hydrogen bonding or with strong electron-donating/withdrawing character can lead to significant increases in potency. nih.gov

In essence, the N-acylamino thiazole framework is a highly tunable scaffold. Its versatility allows medicinal chemists to systematically alter its structure to optimize interactions with specific biological targets, leading to the development of potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activities. For this compound and its analogs, QSAR studies are instrumental in predicting their therapeutic potential and in guiding the synthesis of new derivatives with enhanced efficacy. These models are built upon the principle that the biological activity of a chemical compound is a function of its molecular structure and physicochemical properties.

In the development of QSAR models for thiazole derivatives, a range of molecular descriptors are calculated for each compound in a dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. The biological activity, often expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50) or minimum inhibitory concentration (pMIC), is then correlated with these descriptors using statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN).

A crucial aspect of QSAR modeling is the validation of the developed models to ensure their predictive power for new, untested compounds. This is typically achieved through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds (predictive r²).

While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, numerous studies on structurally related thiazole derivatives provide valuable insights into the key structural features governing their biological activities. These studies often highlight the importance of specific substitutions on the thiazole ring and the acetamide side chain.

For instance, QSAR studies on various antimicrobial thiazole derivatives have demonstrated that both electronic and steric factors play a significant role in their activity. nih.govnih.gov The nature and position of substituents on the thiazole and any associated phenyl rings can drastically alter the compound's interaction with its biological target.

Detailed Research Findings from Related Thiazole Derivatives:

Research on a series of 2,4-disubstituted thiazole derivatives has indicated that the presence of electron-withdrawing groups, such as nitro (NO₂) groups, on a phenyl ring attached to the thiazole core can enhance antimicrobial activity. researchgate.net This suggests that the electronic properties of substituents are critical determinants of biological function.

In a study focused on the H1-antihistamine activity of thiazole derivatives, QSAR analysis revealed that parameters such as polarizability, the distance between specific nitrogen atoms, binding energy, and the energy of the Highest Occupied Molecular Orbital (HOMO) are crucial for activity. ptfarm.pl This underscores the importance of a multi-parameter approach in understanding the complex interactions between a molecule and its receptor.

Another QSAR study on thiazolidine-2,4-dione derivatives, which share a heterocyclic core, identified molecular weight, molar volume, and surface area as significant descriptors for their inhibitory activity against 15-hydroxyprostaglandin dehydrogenase. lew.ro The negative coefficient for surface area suggested that a more compact molecular structure could be beneficial for activity. lew.ro

The following interactive data tables showcase the types of descriptors and statistical parameters commonly found in QSAR studies of thiazole derivatives, providing a framework for understanding how the activity of compounds like this compound could be modeled.

Table 1: Representative Molecular Descriptors in QSAR Models of Thiazole Derivatives

| Descriptor Type | Descriptor Name | Description | Potential Influence on Activity |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Can influence receptor binding and reactivity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Important for interactions with biological targets. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Affects solubility and membrane permeability. | |

| Steric | Molar Volume (MV) | The volume occupied by one mole of the substance. | Can impact how well the molecule fits into a binding site. |

| Surface Area (SA) | The total surface area of the molecule. | Influences interactions with the solvent and receptor. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity. | Crucial for membrane transport and reaching the target site. |

| Topological | Wiener Index | A distance-based topological index that reflects molecular branching. | Can correlate with the overall shape and size of the molecule. |

Table 2: Statistical Parameters of a Hypothetical QSAR Model for Antimicrobial Activity

| Parameter | Value | Interpretation |

| n | 30 | Number of compounds in the training set. |

| R² | 0.92 | The model explains 92% of the variance in the biological activity of the training set. |

| q² (LOO) | 0.85 | Good internal predictive ability of the model. |

| Predictive R² | 0.88 | Excellent predictive ability for the external test set. |

| F-statistic | 85.6 | The model is statistically significant. |

| Standard Error (S) | 0.15 | A measure of the absolute error of the model. |

These tables illustrate the quantitative nature of QSAR studies and the kind of data that allows researchers to make informed decisions in the drug design process. By understanding the relationships between molecular descriptors and biological activity for related thiazole compounds, scientists can hypothesize which modifications to the this compound structure would be most likely to improve its desired biological properties.

Biological Activities and Pharmacological Potential of N 4 Chlorothiazol 2 Yl Acetamide Derivatives

Antimicrobial Activity

Derivatives of N-(4-chlorothiazol-2-yl)acetamide have been the subject of various studies to determine their efficacy against a range of microbial pathogens. These investigations have revealed that specific structural modifications to the parent compound can lead to significant antibacterial and antifungal properties.

The antibacterial potential of this compound derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, a series of substituted 2-chloro-N-(4-phenylthiazol-2-yl) acetamide (B32628) derivatives were synthesized and evaluated for their antibacterial activity. Among the synthesized compounds, derivatives 4a, 4b, and 4e exhibited potent activity against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Salmonella typhimurium. The evaluation was conducted using the agar (B569324) well diffusion method, with the results measured as the zone of inhibition in millimeters.

Similarly, research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives identified several compounds with promising antimicrobial capabilities. nih.govresearchgate.net Specifically, compounds designated as d1, d2, and d3 in the study showed notable activity against bacterial species in in vitro tests. nih.govresearchgate.net Further research on N-chloro aryl acetamide substituted thiazole (B1198619) derivatives has also included evaluations against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

| Compound Series | Active Derivatives | Tested Bacteria | Reference |

|---|---|---|---|

| 2-chloro-N-(4-phenylthiazol-2-yl) acetamide | 4a, 4b, 4e | Bacillus subtilis, Salmonella typhimurium | |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | d1, d2, d3 | Gram-positive and Gram-negative bacteria | nih.govresearchgate.net |

| N-chloro aryl acetamide substituted thiazole | Not specified | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | researchgate.net |

In addition to their antibacterial action, certain this compound derivatives have shown potential as antifungal agents. The in vitro antifungal activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was assessed against the fungal strains Aspergillus niger and Candida albicans. nih.gov The study highlighted that compounds d1, d2, and d3 were among the promising antimicrobial agents from the series, which included antifungal activity. nih.govresearchgate.net The evaluation of antifungal properties is a recurring theme in the study of thiazole derivatives, given the prevalence of fungal infections and the need for new therapeutic options. nih.govnih.govresearchgate.net

| Compound Series | Active Derivatives | Tested Fungi | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | d1, d2, d3 | Aspergillus niger, Candida albicans | nih.gov |

The thiazole nucleus is believed to exert its antimicrobial effects through various mechanisms. One of the proposed mechanisms of action is the disruption of essential biosynthetic pathways in microbes. nih.govresearchgate.net It has been suggested that the thiazole ring can block the biosynthesis of certain bacterial lipids, which is a vital process for the survival and proliferation of bacteria. nih.govresearchgate.net Further molecular docking studies on related heterocyclic compounds have explored interactions with key bacterial enzymes such as kinases and DNA gyrases, suggesting that inhibition of these enzymes could be another potential mechanism of antimicrobial action. nih.gov However, the precise mechanisms for this compound derivatives are still an area of active investigation.

Anticancer Activity

The search for novel anticancer agents has led to the investigation of various heterocyclic compounds, with this compound derivatives showing considerable promise. Their cytotoxic effects against a range of cancer cell lines have been documented, along with insights into the molecular mechanisms underlying their anticancer activity.

A significant body of research has focused on the in vitro cytotoxicity of this compound derivatives against various human cancer cell lines. A series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic effects. The study utilized three cancer cell lines: HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). The results indicated that HeLa and U87 cells were more sensitive to the tested compounds compared to A549 cells. Notably, compound 8a, which has an ortho-chlorine moiety on the phenyl ring, was the most active derivative against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. Another study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide (AT) reported a half-maximal cytotoxic concentration (CC50) of 0.031 µM for HeLa cells after 24 hours of exposure. nih.gov

Further research into N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a (benz)azole moiety also revealed significant anticancer activity. nih.gov Compounds 6f (containing a 5-chlorobenzimidazole (B1584574) group) and 6g (containing a 5-methylbenzimidazole (B147155) group) showed notable activity against A549 and C6 tumor cell lines. nih.gov Additionally, studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated that compounds d6 and d7 were the most active against the MCF7 human breast adenocarcinoma cell line. nih.govresearchgate.net In another study focusing on thiazole-bearing phthalimide (B116566) derivatives, compound 5b was identified as the most potent derivative against MCF-7 cells, with an IC50 of 0.2±0.01 µM. nih.gov The cytotoxicity of these compounds has also been investigated against other cell lines, including CCRF-CEM (leukemia). mdpi.com

| Compound Series | Active Derivative(s) | Cancer Cell Line(s) | Key Finding (IC50/CC50) | Reference |

|---|---|---|---|---|

| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide | 8a | HeLa | IC50 = 1.3 ± 0.14 µM | |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | AT | HeLa | CC50 = 0.031 µM | nih.gov |

| N-[4-(2-methylthiazol-4-yl)phenyl]acetamide | 6f, 6g | A549, C6 | Significant anticancer activity | nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | d6, d7 | MCF7 | Most active in the series | nih.govresearchgate.net |

| Thiazole bearing phthalimide | 5b | MCF-7 | IC50 = 0.2 ± 0.01 µM | nih.gov |

The anticancer effects of this compound derivatives are often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells, and several studies have shown that these compounds can trigger this process. nih.gov

Investigations into N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives revealed that some of the tested compounds were capable of activating caspase-3, a key executioner enzyme in the apoptotic cascade. Furthermore, these compounds were found to reduce the mitochondrial membrane potential (MMP), a hallmark of mitochondrial dysfunction which is often a precursor to apoptosis. nih.gov The generation of reactive oxygen species (ROS) was also observed, which can contribute to cellular stress and trigger apoptosis.

Similarly, studies on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have demonstrated their potential to direct tumor cells toward the apoptotic pathway, as confirmed by caspase-3 activation assays. nih.gov Research on synthetic 1,3-thiazole incorporated phthalimide derivatives has also provided evidence for their pro-apoptotic activity. nih.gov Data from DNA fragmentation (TUNEL assay) and caspase-3 activity assays suggest that the cytotoxic effects of these compounds on cancer cells are related to apoptosis. nih.gov Furthermore, the assessment of apoptosis markers such as BAX, BCL-2, and FAS by RT-PCR indicated that these compounds induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is consistent with the general understanding of mitochondrial involvement in apoptosis, where pro-apoptotic proteins like BAK and BAX are activated, leading to cytochrome c release and subsequent cell death. nih.gov

Modulation of Cellular Pathways (e.g., caspase 3 activation, ROS generation)

The anticancer effects of this compound derivatives are often linked to their ability to modulate key cellular pathways that control cell death and survival. Two significant mechanisms that have been explored are the activation of caspases and the generation of reactive oxygen species (ROS).

Research into a series of N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives has shed light on these mechanisms. Certain compounds within this series demonstrated not only potent cytotoxic activity against various cancer cell lines but also the ability to induce apoptosis through the activation of caspase 3. Caspase 3 is a critical executioner caspase in the apoptotic pathway, and its activation is a hallmark of programmed cell death. The study also investigated the potential of these derivatives to increase the production of ROS. Elevated levels of ROS can lead to cellular damage and trigger apoptotic cell death. Some of the tested compounds were indeed found to enhance ROS generation, suggesting this as a contributing factor to their cytotoxic effects.

In a related study, 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which share the acetamide linkage, were also found to induce apoptosis through the caspase pathway. nih.gov Specifically, certain derivatives in this series were shown to enhance the activity of caspases 3 and 9 in MCF-7 breast cancer cells, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Furthermore, a study on 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives demonstrated that selected compounds induced a significant, dose-dependent increase in caspase-3 activity in various cancer cell lines. nih.gov

These findings collectively suggest that this compound and related heterocyclic acetamide derivatives can exert their anticancer effects by triggering programmed cell death through the activation of the caspase cascade and by inducing oxidative stress via ROS generation.

Inhibition of Specific Molecular Targets (e.g., Src kinase, histone deacetylases, carbonic anhydrase)

The pharmacological potential of this compound derivatives extends to the inhibition of specific molecular targets that are crucial for cancer cell proliferation and survival. These targets include enzymes like Src kinase, histone deacetylases (HDACs), and carbonic anhydrases (CAs).

Src Kinase Inhibition:

Thiazolyl N-benzyl-substituted acetamide derivatives have been investigated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer development and progression. chapman.edunih.gov In one study, an unsubstituted N-benzyl derivative of a thiazolyl acetamide showed inhibitory activity against c-Src kinase with GI50 values in the low micromolar range in engineered cell lines. nih.gov This suggests that the thiazole-acetamide scaffold can be a promising framework for developing Src kinase inhibitors.

Histone Deacetylase Inhibition:

Histone deacetylases are a class of enzymes that are often dysregulated in cancer, making them attractive therapeutic targets. Novel series of hydroxamic acids bearing a 2-benzamidooxazole/thiazole or 2-phenylsulfonamidothiazole core have been designed and synthesized as HDAC inhibitors. nih.gov Several of these compounds exhibited potent cytotoxicity against various human cancer cell lines and demonstrated significant HDAC inhibition, with some derivatives being even more potent than the approved drug SAHA. nih.gov Docking studies revealed that these compounds could favorably interact with the active site of HDAC2 and HDAC6. nih.gov Another study on thiazolyl-based hydroxamates also reported moderate HDAC6 inhibitory activity. researchgate.net While these are not direct this compound derivatives, they highlight the potential of the thiazole scaffold in designing HDAC inhibitors.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases, particularly the tumor-associated isoform hCA IX, are involved in regulating pH in the tumor microenvironment and are considered important anticancer targets. Studies on N-(1,3,4-thiadiazole-2-yl)acetamide derivatives have shown that these compounds can act as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). nih.gov Furthermore, a series of benzo[d]thiazole-5- and 6-sulfonamides, which are structurally related, have been investigated for their inhibitory activity against several human CA isoforms, including the tumor-associated hCA IX. nih.gov These studies indicate that the thiazole and related heterocyclic rings can be incorporated into molecules designed to target carbonic anhydrases.

Antiviral Properties

Derivatives of this compound belong to the broader class of thiazole-containing compounds, which have garnered significant attention for their potential antiviral activities against a range of viruses.

Activity against Specific Viruses (e.g., Hepatitis B Virus, HCV)

Hepatitis B Virus (HBV):

The thiazole scaffold is recognized for its potential in developing anti-HBV agents. nih.gov Research on related acetamide derivatives has shown promise. For instance, a novel class of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as inhibitors of HBV capsid assembly, a crucial step in the viral life cycle. nih.gov These compounds were shown to have inhibitory effects on capsid formation in in vitro assembly assays and in a cell culture system. nih.gov Additionally, a series of new acrylamide (B121943) derivatives containing a 1,2,3-thiadiazole (B1210528) moiety demonstrated in vitro activity against HBV replication. nih.gov

Hepatitis C Virus (HCV):

Thiazole derivatives have also been explored for their inhibitory effects on the Hepatitis C virus. nih.gov A class of compounds known as thiazolides, specifically 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have shown activity against HCV genotypes 1a and 1b in replicon assays. reading.ac.uk The structure-activity relationship studies of these thiazolides indicated that an electron-withdrawing group at a specific position generally correlates with potency. reading.ac.uk One particular derivative with a 5'-chloro substitution exhibited in vitro activity comparable to the known antiviral agent nitazoxanide. reading.ac.uk

While direct studies on the antiviral properties of this compound against HBV and HCV are not extensively documented, the promising results from structurally related thiazole and acetamide derivatives suggest that this chemical class is a valuable starting point for the development of novel antiviral agents targeting these viruses.

Anticonvulsant Activity

The this compound scaffold is of interest in the search for new anticonvulsant agents due to the established antiepileptic properties of various structurally related heterocyclic compounds.

GABAergic Biotarget Affinity

The enhancement of GABAergic neurotransmission is another key strategy for controlling seizures. The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many anticonvulsant drugs. Molecular docking studies on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been conducted to assess their affinity for GABAergic biotargets, including the GABA-A receptor. japsonline.com Similarly, research on N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide has suggested that its anticonvulsant action involves the GABAergic system. nih.gov Furthermore, docking studies with 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide have indicated a probable allosteric modulation of the GABA-A receptor. nuph.edu.ua These findings from related acetamide derivatives point towards the potential for this compound derivatives to interact with the GABAergic system, thereby contributing to their possible anticonvulsant effects.

Anti-inflammatory Properties

Derivatives of this compound are recognized for their potential as anti-inflammatory agents. The core thiazole ring is a significant pharmacophore in the development of new therapeutic compounds, and its derivatives have been a subject of interest for treating inflammatory conditions. nih.govgalaxypub.co The acetamide group linked to the thiazole nucleus is a key structural feature that has been explored for its role in mediating anti-inflammatory responses. galaxypub.coarchivepp.com Research into this class of compounds often focuses on their ability to inhibit key enzymes involved in the inflammatory cascade, particularly cyclooxygenase enzymes. galaxypub.coresearchgate.net

Cyclooxygenase-II (COX-II) Inhibition

A primary mechanism for the anti-inflammatory activity of this compound derivatives is the inhibition of cyclooxygenase-II (COX-2). galaxypub.co The COX-2 enzyme is a crucial mediator in the synthesis of prostaglandins, which are key players in promoting inflammation and pain. nih.gov Unlike the constitutively expressed COX-1 enzyme, which is involved in maintaining normal physiological functions, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable strategy for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.com

Thiazole acetamide derivatives have been specifically identified as a class of compounds with potential as selective COX-2 inhibitors. galaxypub.coresearchgate.net Molecular docking studies have shown that the acetamide nitrogen can form hydrogen bonds with key amino acid residues like Ser-353 and Trp-387 within the active site of the COX-2 enzyme, suggesting a strong theoretical basis for their anti-inflammatory effects. galaxypub.co

In one study, a series of novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and evaluated for their COX inhibitory activity. Several of these compounds demonstrated significant inhibition of the COX-2 enzyme at a concentration of 10 μM. nih.gov For instance, the unsubstituted lead compound of this series showed a notable preference for inhibiting COX-2 over COX-1. nih.gov

| Compound ID | Substitution | COX-1 Inhibition (%) @ 10 µM | COX-2 Inhibition (%) @ 10 µM | Reference |

| Compound 1 | Unsubstituted | 60.9 | 88.0 | nih.gov |

| Compound 4 | 4-Methylphenyl at imidazole (B134444) N1 | Not specified | 82.7 | nih.gov |

| Compound 6 | 4-Fluorophenyl at imidazole C5 | Not specified | 82.8 | nih.gov |

| Compound 9 | 4-Fluorophenyl at C5, 4-Methoxyphenyl at N1 | 85.0 | 57.9 | nih.gov |

This table presents a selection of research findings and is not exhaustive.

Further research on acetamide thiazole derivatives, using 4-(4-chlorophenyl)thiazol-2-amine as a precursor, has also been conducted to evaluate their anti-inflammatory potential through in vitro assays against COX-1 and COX-2, with studies determining their half-maximal inhibitory concentration (IC50) values. researchgate.net These investigations highlight the ongoing efforts to optimize the structure of this compound derivatives to achieve potent and selective COX-2 inhibition.

Herbicidal and Agrochemical Applications

In addition to their pharmacological potential, derivatives of N-(thiazol-2-yl)acetamide have emerged as promising candidates in the field of agrochemicals, particularly as herbicides. acs.orgacs.org The search for new herbicidal compounds with novel modes of action is critical for managing weed resistance and ensuring crop safety. The thiazole acetamide scaffold has been utilized as a basis for designing new molecules with potent herbicidal activity. acs.orgacs.org

Research has focused on synthesizing series of N-(thiazol-2-yl)phenoxyacetamide derivatives and evaluating their effects on the germination and growth of various weed species. acs.orgacs.org These studies have demonstrated that specific substitutions on the phenoxy and thiazole rings can lead to significant herbicidal efficacy against both broadleaf and grass weeds. acs.orgacs.org

For example, a series of N-(5-(3,5-methoxyphenyl)-1,3,4-thiadiazol-2-yl)phenoxyacetamide derivatives, which are structurally related to thiazole acetamides, were synthesized and tested. acs.org One compound in particular, 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (designated 6an), showed excellent inhibitory activity against the germination of Lactuca sativa (lettuce, a model for broadleaf weeds). acs.org Furthermore, many compounds in the series exhibited strong inhibition of Echinochloa crusgalli (barnyard grass), a common and troublesome grass weed in many crops. acs.org Field trials have confirmed the potential of these derivatives, showing effective weed control without causing harm to crops like maize. acs.org

| Compound ID | Target Weed | Measurement | Value | Reference |

| 6an | Lactuca sativa (L.s.) | IC50 (g/ha) | 42.7 | acs.org |

| 6an | Echinochloa crusgalli (E.c.) | Inhibition (%) @ 100 mg/L | >70 | acs.org |

| 6au | Lactuca sativa (L.s.) | Inhibition (%) @ 100 mg/L | >80 | acs.org |

| 6av | Lactuca sativa (L.s.) | Inhibition (%) @ 100 mg/L | >80 | acs.org |

| 6ba | Lactuca sativa (L.s.) | Inhibition (%) @ 100 mg/L | >80 | acs.org |

| 6ai | Echinochloa crusgalli (E.c.) | Inhibition (%) @ 100 mg/L | ~90 | acs.org |

| 6al | Echinochloa crusgalli (E.c.) | Inhibition (%) @ 100 mg/L | ~90 | acs.org |

This table presents a selection of research findings and is not exhaustive. IC50 represents the concentration required to cause 50% inhibition.

The mechanism of herbicidal action for these compounds is also under investigation, with studies suggesting that they may interfere with critical metabolic pathways in plants, such as galactose metabolism and ascorbate (B8700270) and aldarate metabolism. acs.org This research highlights the versatility of the N-(thiazol-2-yl)acetamide chemical scaffold and points to its significant potential for development into novel and effective herbicides for modern agriculture. acs.org

Computational Chemistry and Molecular Modeling of N 4 Chlorothiazol 2 Yl Acetamide

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein receptor at the atomic level.

Binding Mode Analysis with Receptor Proteins

The specific interactions observed depend on the topology and amino acid composition of the receptor's binding pocket. For example, docking studies of related thiazole (B1198619) derivatives against microbial and cancer-related proteins have demonstrated the importance of specific amino acid residues in forming stable complexes. nih.govresearchgate.net These analyses provide a structural basis for the observed biological activities and guide the design of more potent and selective analogues.

Prediction of Activity and Affinity

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, which is often correlated with its biological activity. The docking score, typically expressed in kcal/mol, is a measure of this predicted affinity. Lower docking scores generally indicate a more favorable binding interaction.

For derivatives of N-thiazolyl acetamide (B32628), docking studies have been used to predict their potential as antimicrobial or anticancer agents. nih.govresearchgate.netpnrjournal.com The predicted binding affinities from these studies help in prioritizing compounds for synthesis and biological evaluation. For example, a study on N-(benzothiazol-2-yl)-2-(5-(morpholinomethyl)-1H-tetrazol-1-yl)acetamide derivatives showed docking scores ranging from 5.48 to 7.02 kcal/mol against bacterial proteins. pnrjournal.com While specific docking scores for N-(4-chlorothiazol-2-yl)acetamide are not extensively reported in the provided context, the general principles derived from related compounds are applicable. The affinity is influenced by a combination of factors including the shape complementarity between the ligand and the receptor, as well as the electrostatic and van der Waals interactions.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a popular tool for calculating the structural and electronic properties of molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is an important parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is often localized on the electron-rich parts of the molecule, such as the thiazole ring and the acetamide group, while the LUMO is typically distributed over the electron-deficient regions. This analysis helps in understanding the molecule's behavior in chemical reactions and its potential to interact with biological targets. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, including hydrogen bonding. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide group and the nitrogen atom of the thiazole ring, indicating these as potential hydrogen bond acceptor sites. The hydrogen atom of the amide group would exhibit a positive potential, making it a potential hydrogen bond donor. The chlorine atom would also influence the electrostatic potential distribution. Understanding the MEP is crucial for predicting how the molecule will interact with its biological receptor. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Predictive models can estimate various ADME properties for this compound. For instance, absorption can be predicted by calculating properties like the topological polar surface area (TPSA). A study on related oxadiazole derivatives showed that the in silico percentage of absorption could be calculated using the formula: %ABS = 109 – (0.345 × TPSA). nih.gov Lipinski's rule of five is another important guideline used to assess the drug-likeness of a compound, considering factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Pharmacokinetic modeling for this compound would involve predicting its distribution throughout the body, its metabolic fate (which enzymes are likely to metabolize it), and its route of excretion. These predictions help in anticipating the in vivo behavior of the compound and can guide further experimental studies. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in Research on N 4 Chlorothiazol 2 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR have been instrumental in characterizing N-(4-chlorothiazol-2-yl)acetamide and its derivatives.

¹H NMR Spectroscopy: In ¹H NMR analysis of related acetamide (B32628) derivatives, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm). For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the amide protons (NH) typically appear as singlets in the downfield region, around δ 10.16-10.29 ppm and δ 9.81-9.89 ppm. mdpi.com The aromatic protons of the phenyl and thiazole (B1198619) rings resonate in the range of δ 7.14-8.14 ppm, with their multiplicity and coupling constants (J values) providing information about their substitution patterns. mdpi.com The methyl protons of the acetamide group characteristically appear as a singlet further upfield, generally around δ 1.99-2.04 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide insight into the carbon framework of the molecule. For N-phenylacetamide derivatives with a 4-arylthiazole core, the carbonyl carbon of the acetamide group is typically found at approximately δ 168.3 ppm. mdpi.com The carbons of the thiazole and phenyl rings show signals in the aromatic region, from about δ 103.9 to δ 164.0 ppm. mdpi.com The methyl carbon of the acetyl group is observed at a much higher field, around δ 24.3-24.4 ppm. mdpi.com

Below is a representative table of NMR data for a related compound, N-(4-(4-chlorophenyl)thiazol-2-ylamino)phenyl)acetamide.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Amide NH | 10.16 (s, 1H), 9.81 (s, 1H) | - |

| Aromatic CH | 7.93–7.88 (m, 2H), 7.59 (d, J = 9.0 Hz, 2H), 7.51 (d, J = 8.6 Hz, 2H), 7.45 (d, J = 8.6 Hz, 2H) | 137.12, 133.94, 132.43, 129.19, 127.93, 120.41, 117.89 |

| Thiazole CH | 7.33 (s, 1H) | 103.90 |

| Thiazole C | - | 163.98, 149.37 |

| Carbonyl C=O | - | 168.34 |

| Methyl CH₃ | 1.99 (s, 3H) | 24.42 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com For a series of N-phenylacetamide derivatives, the [M+H]⁺ ions were observed, and the measured mass was found to be in close agreement with the calculated mass, confirming the elemental composition of the synthesized compounds. mdpi.com For example, the calculated m/z for the [M+H]⁺ ion of C₁₇H₁₄ClN₃OS was 344.06189, while the found value was 344.06140. mdpi.com

Other Ionization Techniques: While ESI is common, other techniques like Fast Atom Bombardment (FAB) and Chemical Ionization (CI) can also be employed to generate ions from the sample for mass analysis. Liquid chromatography-mass spectrometry (LC-MS) is another valuable tool, combining the separation power of liquid chromatography with the detection capabilities of mass spectrometry to analyze complex mixtures and confirm the purity of the target compound. researchgate.net

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| N-(4-(3-(4-Chlorophenyl)thiazol-2-ylamino)phenyl)acetamide | C₁₇H₁₅ClN₃OS | 344.06189 | 344.06140 |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₄F₂N₃OS | 346.08202 | 346.08136 |

| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | C₁₇H₁₆N₃OS | 310.10086 | 310.10034 |

| N-(4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-ylamino)phenyl)acetamide | C₁₈H₁₅F₃N₃OS | 378.08824 | 378.08765 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its analogs reveals characteristic absorption bands.

In a related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, the IR spectrum (KBr, cm⁻¹) shows key peaks that can be correlated to specific functional groups. nih.gov For N-(4-(4-chlorophenyl)thiazole-2-yl)-2-(phenylacetamido)acetamide derivatives, characteristic IR bands (ῡ, cm⁻¹) include absorptions for N-H stretching (around 3086-3062 cm⁻¹), C-H stretching (2951-2854 cm⁻¹), and a strong C=O stretching of the amide group (1693 cm⁻¹). The C=N and C=C stretching vibrations of the thiazole and phenyl rings are typically observed in the 1589-1485 cm⁻¹ region.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching | 3086, 3062 |

| C-H Stretching | 2951, 2854 |

| C=O Stretching (Amide) | 1693 |

| C=N, C=C Stretching | 1589, 1485 |

| C-Cl Stretching | 810 |

Single Crystal X-ray Diffraction (XRD)

The crystallographic data provides precise measurements of atomic coordinates, which are essential for understanding the molecule's solid-state structure and intermolecular interactions. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉ClN₂OS |

| Crystal System | Monoclinic (based on related structures) |

| Space Group | P2₁/c (based on related structures) |

| Molecules per Asymmetric Unit | 2 |

| Key Interactions | C—H···N, N—H···O hydrogen bonds |

Future Research Directions and Therapeutic Implications

Development of Novel N-(4-chlorothiazol-2-yl)acetamide Analogs with Enhanced Activity and Selectivity

The core structure of this compound serves as a valuable template for the design and synthesis of new, more potent, and selective therapeutic agents. researchgate.net Researchers are actively exploring structure-activity relationships (SAR) to understand how modifications to different parts of the molecule influence its biological effects. acs.orgacs.orgnih.gov

Key areas of investigation include:

Substitution on the Thiazole (B1198619) Ring: Introducing different functional groups at various positions of the thiazole ring can significantly impact the compound's interaction with biological targets. nih.gov For instance, the placement of substituents can affect the molecule's electronic properties and steric hindrance, thereby influencing its binding affinity and selectivity. acs.org

Modification of the Acetamide (B32628) Moiety: Alterations to the acetamide group, such as replacing the acetyl group with other acyl or sulfonyl groups, can lead to analogs with improved pharmacokinetic profiles and enhanced target engagement. researchgate.net

Introduction of Diverse Moieties: The hybridization of the this compound scaffold with other pharmacologically active motifs is a strategy being employed to create multifunctional molecules. For example, incorporating fragments known to possess anticancer or antimicrobial properties could result in synergistic effects and broader therapeutic applications. nih.govresearchgate.net

A study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives demonstrated that substituting the phenyl ring with various moieties with different electronic features influenced the cytotoxic activity against different cancer cell lines. For example, compound 8a , with an ortho chlorine moiety on the phenyl ring, was the most active derivative against Hela cells.

Interactive Table: Cytotoxicity of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide Analogs

| Compound | Substitution | Cell Line | IC50 (µM) |

|---|---|---|---|

| 8a | ortho-chloro | Hela | 1.3 ± 0.14 |

| Doxorubicin | - | A549 | Lower than evaluated derivatives |

These synthetic efforts are often guided by computational modeling and molecular docking studies, which help predict the binding modes and affinities of new analogs, thereby rationalizing the design of more effective compounds. nih.govresearchgate.net

Addressing Drug Resistance with Thiazole-Based Compounds

A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer. wisdomlib.org Thiazole-based compounds, including derivatives of this compound, have shown promise in overcoming these resistance mechanisms. acs.orgnih.gov

The mechanisms by which these compounds may circumvent resistance include:

Novel Mechanisms of Action: Thiazole derivatives can act on different microbial or cancer cell targets than existing drugs, thereby bypassing resistance pathways that have developed against conventional therapies. acs.orgnih.gov

Inhibition of Resistance-Mediating Enzymes: Some thiazole compounds may inhibit enzymes that are responsible for inactivating antibiotics or other drugs. acs.org

Activity Against Resistant Phenotypes: Research has shown that certain N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives exhibit potent activity against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. researchgate.net

The development of thiazole-based drugs that are effective against resistant strains of bacteria and cancer cells is a critical area of future research. wisdomlib.org This involves screening new analogs against a panel of resistant cell lines and elucidating their precise mechanisms of action.

Translational Research from Preclinical to Clinical Development

The successful translation of promising this compound analogs from the laboratory to the clinic is a multi-step process that requires a bridge between preclinical and clinical research. This involves a series of rigorous evaluations to ensure the safety and efficacy of potential drug candidates.

Key stages in this translational pathway include:

In Vivo Efficacy Studies: Compounds that demonstrate significant activity in vitro are advanced to preclinical animal models to assess their efficacy in a living organism. For example, a lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family demonstrated a significant reduction of tumor growth in an A375 xenograft model in mice. researchgate.net

Pharmacokinetic and Toxicological Profiling: Thorough studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. Toxicological assessments are also crucial to identify any potential adverse effects before human trials can be considered. The aforementioned lead compound showed good pharmacokinetic properties in mice. researchgate.net

Clinical Trials: If a compound demonstrates a favorable safety and efficacy profile in preclinical studies, it may advance to clinical trials in humans. These trials are conducted in several phases to further evaluate safety, determine optimal dosing, and confirm therapeutic efficacy in patients.

The journey from the initial discovery of a bioactive compound like this compound to a clinically approved drug is long and challenging. However, the promising biological activities and the potential to address significant unmet medical needs, such as drug resistance, provide a strong impetus for continued research and development in this area. researchgate.net

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-chlorothiazol-2-yl)acetamide, and how can its structure be confirmed experimentally?

- Synthesis Methods :

- Thiazole Ring Formation : React 2-amino-4-chlorothiazole with acetyl chloride or acetic anhydride under reflux conditions in an inert solvent (e.g., dry toluene). Acetonitrile with anhydrous AlCl₃ may also facilitate acetylation .

- Purification : Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for isolating the pure compound.

- Structural Confirmation :

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., acetamide carbonyl at ~167–170 ppm, thiazole protons at 6.5–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns matching the molecular formula.

- IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

Q. How can researchers design experiments to assess the biological activity of this compound?

- Methodological Framework :

Antibacterial Assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC (Minimum Inhibitory Concentration) values with standard antibiotics .

Molecular Docking : Perform in silico studies (AutoDock Vina, Schrödinger) to predict binding affinity with bacterial targets (e.g., DNA gyrase or penicillin-binding proteins) .

Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) using MTT assays to evaluate selectivity indices .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- X-ray Diffraction :

- Grow single crystals via slow evaporation of ethanol or DMSO solutions.

- Use SHELXL (SHELX suite) for refinement. Key parameters:

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N-H···O=C) stabilizing the crystal lattice .

- Torsion Angles : Assess planarity of the thiazole-acetamide moiety (e.g., C-Cl bond orientation) .

- Example Data Table :

| Parameter | Value (Å/°) |

|---|---|

| C-Cl Bond Length | 1.74 ± 0.02 |

| C=O Bond Length | 1.22 ± 0.01 |

| N-H···O Distance | 2.89 ± 0.05 |

| Dihedral Angle (Cl-Thiazole) | 3.5° |

Q. What strategies address contradictory reactivity data in functionalizing the chloroacetamide group?

- Substitution Reactions :

- Nucleophilic Displacement : Replace Cl with amines (e.g., piperidine) in DMF at 60–80°C. Monitor progress via TLC .

- Competing Hydrolysis : Suppress hydrolysis (to carboxylic acid) by using anhydrous conditions and non-polar solvents (e.g., dichloromethane) .

- Contradiction Analysis :

- If unexpected products arise, characterize by LC-MS to identify intermediates (e.g., hydrolysis byproducts). Adjust reaction pH (neutral to slightly basic) to favor substitution over hydrolysis .

Q. How can computational methods enhance the design of this compound analogs with improved activity?

- QSAR Modeling :

- Use MOE or Dragon software to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data.

- Optimize substituents at the 4-chlorothiazole position for enhanced lipophilicity and target binding .

- DFT Calculations :

- Calculate electrostatic potential maps (Gaussian 09) to predict nucleophilic attack sites on the acetamide group .

Data Contradiction and Validation

Q. How should researchers validate synthetic yields when scaling up this compound production?

- Scale-Up Protocol :

- Maintain stoichiometric ratios (e.g., 1:1.2 thiazole:acetyl chloride) to compensate for volatility losses.

- Monitor reaction efficiency via inline FTIR for real-time acetyl group incorporation .

- Yield Optimization Table :

| Scale (mmol) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | Toluene | 110 | 72 |

| 50 | DCM | 40 | 65 |

| 100 | Ethanol | 78 | 58 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。